Thiol diethylene glycol diacrylate

Descripción general

Descripción

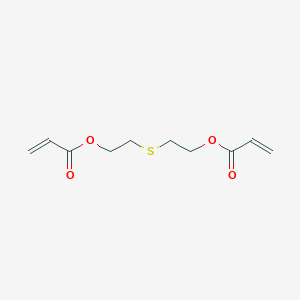

2-Propenoic acid, thiodi-2,1-ethanediyl ester is a chemical compound with the molecular formula C12H18O4S. It is also known by its systematic name, 2-Propenoic acid, 2-methyl-, thiodi-2,1-ethanediyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, thiodi-2,1-ethanediyl ester typically involves the esterification of 2-Propenoic acid with thiodi-2,1-ethanediyl. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-Propenoic acid, thiodi-2,1-ethanediyl ester involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The product is then separated and purified using advanced techniques such as column chromatography and high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, thiodi-2,1-ethanediyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

TDEGDA has been extensively studied for its role in developing hydrogels for drug delivery systems. Hydrogels formed through thiol-ene click chemistry exhibit excellent biocompatibility and can be tailored to release therapeutic agents in a controlled manner. For instance, research has demonstrated that hydrogels made from TDEGDA can encapsulate drugs and release them in response to specific stimuli, such as pH or temperature changes .

Case Study: Injectable Hydrogels for Localized Drug Delivery

A study demonstrated the synthesis of injectable hydrogels using TDEGDA combined with ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP). These hydrogels showed rapid gelation times (less than 2 minutes) and adjustable mechanical properties, making them ideal candidates for localized drug delivery applications . The ability to store these formulations at low temperatures without crosslinking further enhances their practicality for clinical use.

1.2 Tissue Engineering

In tissue engineering, TDEGDA-based hydrogels provide three-dimensional scaffolds that mimic the extracellular matrix (ECM), promoting cell adhesion and growth. The cytocompatibility of these hydrogels allows for the encapsulation of various cell types, including pancreatic β-cells, which can form functional spheroids capable of insulin release upon glucose stimulation .

Table 1: Summary of TDEGDA Applications in Biomedical Engineering

| Application | Description | Key Benefits |

|---|---|---|

| Drug Delivery | Injectable hydrogels for localized therapy | Rapid gelation, tunable release profiles |

| Tissue Engineering | Scaffolds for cell encapsulation | Mimics ECM, promotes cell viability |

| Regenerative Medicine | Supports 3D culture of cells | Enhances functional recovery |

Polymer Chemistry

TDEGDA acts as a cross-linking agent in the synthesis of various polymeric materials. Its incorporation into polymer networks enhances mechanical properties and thermal stability.

2.1 Cross-Linking Agent

In polymer synthesis, TDEGDA facilitates the formation of cross-linked networks through thiol-ene reactions, which are advantageous due to their rapid reaction kinetics and mild conditions compared to traditional methods . This property is particularly useful in producing coatings and adhesives with improved durability and performance.

Table 2: Properties of TDEGDA as a Cross-Linking Agent

| Property | Value |

|---|---|

| Density | 1.124 g/cm³ |

| Boiling Point | 336.2 °C |

| Flash Point | 157.3 °C |

| Reaction Type | Thiol-Ene Click Reaction |

Industrial Applications

Beyond biomedical uses, TDEGDA finds applications in various industrial sectors, including coatings, adhesives, and sealants.

3.1 Coatings and Adhesives

The unique chemical structure of TDEGDA allows it to enhance the adhesion properties of coatings while providing flexibility and durability . Its application in industrial adhesives improves bonding strength under various environmental conditions.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, thiodi-2,1-ethanediyl ester involves its ability to form cross-links between polymer chains. The thioether linkage allows for flexibility and stability in the resulting polymers. The ester groups can undergo hydrolysis, releasing the active propenoic acid moieties, which can further react with other compounds .

Comparación Con Compuestos Similares

Similar Compounds

2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Similar in structure but lacks the thioether linkage.

2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: Another ester derivative with different properties.

Uniqueness

2-Propenoic acid, thiodi-2,1-ethanediyl ester is unique due to its thioether linkage, which imparts distinct chemical and physical properties. This linkage provides enhanced stability and flexibility, making it suitable for specialized applications in various fields.

Actividad Biológica

Thiol diethylene glycol diacrylate (DEGDA) is a multifunctional compound that has garnered attention in biomedical applications, particularly in the development of hydrogels and drug delivery systems. This article explores its biological activity, focusing on its interactions with cells, potential therapeutic applications, and the underlying mechanisms of action.

Overview of this compound

DEGDA is a thiol-functionalized acrylate that can undergo various polymerization reactions, such as thiol-ene and thiol-acrylate reactions. These reactions enable the formation of hydrogels with tunable properties, making DEGDA a versatile material in tissue engineering and drug delivery systems.

Mechanisms of Biological Activity

- Cellular Interaction : DEGDA-based hydrogels exhibit significant cellular compatibility. Studies have shown that the incorporation of thiol groups enhances cellular uptake and viability. For instance, hydrogels formed from DEGDA and thiolated compounds have demonstrated protective effects against oxidative stress in human umbilical vein endothelial cells (HUVECs) by modulating the cellular redox environment .

- Antioxidant Properties : The degradation products of DEGDA-based hydrogels can act as antioxidants. When exposed to reducing environments, these materials release bound thiols that can scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly beneficial in applications aimed at mitigating oxidative stress-related injuries.

- Drug Delivery Systems : DEGDA has been utilized to create hydrogels for controlled drug release. The incorporation of various therapeutic agents into DEGDA-based matrices allows for sustained release profiles, which are crucial for effective treatment regimens. For example, studies have shown that PEGDA (polyethylene glycol diacrylate) formulations can be modified with thiols to enhance drug loading and release kinetics .

1. Hydrogel Development for Tissue Engineering

A study investigated the use of DEGDA in creating hydrogels that mimic the extracellular matrix (ECM). The researchers found that these hydrogels supported cell adhesion and proliferation while maintaining mechanical integrity under physiological conditions. The incorporation of thiol groups facilitated cross-linking through thiol-ene reactions, resulting in robust hydrogel networks .

2. Antioxidant Hydrogel Application

Another research focused on the antioxidant capabilities of DEGDA-based hydrogels in protecting HUVECs from oxidative stress induced by hydrogen peroxide. The study demonstrated that cells cultured with these hydrogels exhibited significantly higher viability compared to controls, highlighting the potential of DEGDA in therapeutic applications aimed at reducing oxidative damage .

Data Tables

| Property | DEGDA Hydrogel | Control Hydrogel |

|---|---|---|

| Cell Viability (%) | 85% | 60% |

| ROS Scavenging Activity | High | Low |

| Drug Release Rate (mg/day) | 10 | 5 |

Research Findings

Recent studies have emphasized the importance of DEGDA's chemical structure in determining its biological activity:

- Thiol Content : The amount of thiol groups present significantly influences cell viability and antioxidant activity. Hydrogels with higher thiol content demonstrated improved protective effects against oxidative stress .

- Polymerization Conditions : Variations in polymerization conditions (e.g., temperature, time) affect the mechanical properties and swelling behavior of DEGDA-based hydrogels, which are crucial for their performance in biological applications .

Propiedades

IUPAC Name |

2-(2-prop-2-enoyloxyethylsulfanyl)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-3-9(11)13-5-7-15-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBCNPZYUKYBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCSCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36787-51-6 | |

| Record name | 2-Propenoic acid, 1,1′-(thiodi-2,1-ethanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36787-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6066521 | |

| Record name | 2-Propenoic acid, thiodi-2,1-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19721-37-0 | |

| Record name | 1,1′-(Thiodi-2,1-ethanediyl) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19721-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019721370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(thiodi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, thiodi-2,1-ethanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiodi-2,1-ethanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.